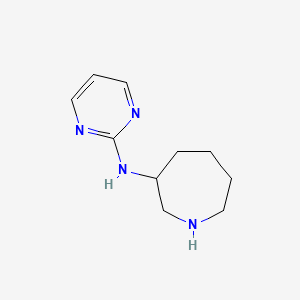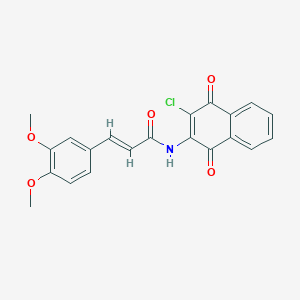![molecular formula C18H16N6O B7463906 N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide, also known as ITE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which are known to have immunomodulatory and anti-inflammatory properties.
作用機序
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide exerts its biological effects by binding to the AhR, a ligand-activated transcription factor that regulates various biological processes, including cell differentiation, metabolism, and immune responses. Upon binding to AhR, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide induces the expression of genes that are involved in cell cycle regulation, apoptosis, and immune modulation. N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and regulation of immune responses. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to modulate the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.
実験室実験の利点と制限
One of the advantages of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide in lab experiments is its high specificity for AhR, which allows for the selective activation of AhR-mediated signaling pathways. However, one of the limitations of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Future research on N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. Moreover, the development of more potent and selective AhR agonists, including N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide derivatives, could lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-indole ethanol and 5-tetrazolyl benzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 4-aminobenzoyl chloride to yield N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. The purity of the compound is verified using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells, such as T cells and dendritic cells.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(13-7-5-12(6-8-13)17-21-23-24-22-17)19-10-9-14-11-20-16-4-2-1-3-15(14)16/h1-8,11,20H,9-10H2,(H,19,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHMCWLRLONHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)



